![molecular formula C25H18ClF3N2O2 B4629773 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4629773.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide
Overview
Description
Synthesis Analysis The synthesis of related quinoline derivatives typically involves multiple steps including protective group strategies, lithiation reactions, and condensation processes. Specifically, methodologies such as the Friedlander quinoline synthesis, which includes base-catalyzed condensation, are commonly employed. For instance, specific synthesis routes have demonstrated the creation of quinoline derivatives through processes involving ortho-lithiations and condensation steps, showcasing the complexity and intricacy involved in synthesizing such compounds (Kitson et al., 2010).
Molecular Structure Analysis Quinoline derivatives display diverse molecular structures due to variations in their chemical composition and bonding. Polymorphic modifications and crystal packing variations can significantly impact their physical and chemical properties. For example, different polymorphic forms can result from distinct molecular interactions and organization within the crystal structure, affecting the compound's characteristics (Shishkina et al., 2018).
Chemical Reactions and Properties Chemical reactions involving quinoline derivatives are typically influenced by their functional groups and molecular structure. For instance, quinoline carboxamides have been explored for their potential in various biological activities, showcasing their reactivity and potential for chemical modifications to enhance their properties (Palanki et al., 2000).
Physical Properties Analysis The physical properties of quinoline derivatives, such as melting points, solubility, and crystal structure, can be extensively analyzed through techniques like X-ray crystallography and thermal analysis. For example, the structural determination of specific quinoline compounds provides insights into their stability, conformation, and overall physical behavior (Akinboye et al., 2014).
Chemical Properties Analysis The chemical properties of quinoline derivatives, such as reactivity, electronic structure, and pharmacological potential, are directly influenced by their molecular framework and substituents. Studies have demonstrated various chemical interactions and reactivity patterns, particularly focusing on modifications to enhance biological activity or chemical stability (Li et al., 2013).
Scientific Research Applications
Drug Development and Pharmacological Potential
One area of research involves the study of polymorphic modifications of related quinolinecarboxamide compounds, which possess strong diuretic properties. Such studies are crucial in drug development for hypertension remedies, as different polymorphs can exhibit varied bioavailability and therapeutic effects (Shishkina et al., 2018).
Additionally, compounds similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide have been investigated for their inhibitory effects on transcription factors NF-kappaB and AP-1. Such research is pivotal in developing new therapeutic agents for treating diseases associated with excessive inflammation and immune responses (Palanki et al., 2000).
Radiolabeling and Imaging Studies
The potential of quinolinecarboxamide derivatives as radioligands for noninvasive assessment of peripheral benzodiazepine receptors has been explored. These studies are vital for advancing our understanding of neurological diseases and developing new diagnostic methods (Matarrese et al., 2001).
Antiproliferative and Antitumor Activities
Research into novel 4-(2-fluorophenoxy)quinoline derivatives, including those bearing the 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety, has shown these compounds to exhibit moderate to excellent antiproliferative activity against various cancer cell lines. This indicates the significant potential of such compounds in cancer therapy (Li et al., 2013).
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClF3N2O2/c1-2-33-17-10-7-15(8-11-17)22-14-19(18-5-3-4-6-21(18)30-22)24(32)31-23-13-16(25(27,28)29)9-12-20(23)26/h3-14H,2H2,1H3,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMYHTYMWIYOCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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